Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidines are purine analogues . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized using different pathways. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The high efficiency of the Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the pyrazolo[1,5-a]pyrimidines has been demonstrated .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the 3D model of a compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Scientific Research Applications
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Optical Applications
- Field : Material Science
- Application Summary : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study identified a family of PPs as strategic compounds for optical applications. Their simpler and greener synthetic methodology was compared to those of BODIPYS .
- Results : The study found that PPs have tunable photophysical properties, which make them suitable for optical applications. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
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Antitumor Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been found to possess significant anticancer potential and enzymatic inhibitory activity .
- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
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Synthetic Intermediates
- Field : Organic Chemistry
- Application Summary : Pyrazole-containing compounds, including PPs, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods of Application : Various researchers focus on preparing this functional scaffold and finding new and improved applications .
- Results : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
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PI3Kδ Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been developed as a novel series of selective PI3Kδ inhibitors .
- Methods of Application : A new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine was designed and synthesized .
- Results : The most potent compound of all the structures obtained, CPL302253 (54), with IC50 = 2.8 nM, is a potential future candidate for clinical development as an inhaled drug to prevent asthma .
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Fluorophores
- Field : Material Science
- Application Summary : PPs have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems, their efficient synthetic approaches, easy functionalization methodologies, and their fluorescence properties .
- Methods of Application : The study focuses on the synthesis and functionalization of PPs and their fluorescence properties .
- Results : The study found that PPs have high quantum yields in different solvents, and excellent fluorescence properties .
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Preparation of Relevant Chemicals
- Field : Organic Chemistry
- Application Summary : Pyrazole-containing compounds, including PPs, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods of Application : Various researchers focus on preparing this functional scaffold and finding new and improved applications .
- Results : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
Safety And Hazards
When handling Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDASVOXREDJRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600982 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
933754-38-2 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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